REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10](Cl)=[N:11][CH:12]=[C:13]([CH:19]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([O:8][C:9]1[C:10]([NH:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])=[N:11][CH:12]=[C:13]([CH:19]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5.6,8.9.10.11.12|
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Name
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Quantity
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2.1 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C(=NC=C(C(=O)OCC)C1)Cl
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Name
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|
Quantity
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21 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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1.68 g
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Type
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reactant
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Smiles
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NC(=O)OC(C)(C)C
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Name
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Quantity
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500 mg
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Type
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reactant
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Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
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K3PO4
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Quantity
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4.5 g
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Type
|
reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
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Quantity
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395 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred for 12 h at 80° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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sealed tube
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Type
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CUSTOM
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Details
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The vessel was purged with argon gas for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
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After completion of the reaction (monitored by TLC, 30% EtOAc in hexane)
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with water (50 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (50 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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purified by column chromatography, silica gel (60-120 mesh)
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Reaction Time |
12 h |
Name
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Type
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product
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Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC=C(C(=O)OCC)C1)NC(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |